11-Hydroxyundecylphosphonic acid
Overview
Description
11-Hydroxyundecylphosphonic acid is an alkyl phosphonic acid that forms a self-assembled monolayer on various metal oxides and metal surfaces. This compound is known for its ability to form a hydroxyl-terminated self-assembled monolayer, which provides physiological stability and controls the surface density of the coating .
Preparation Methods
11-Hydroxyundecylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 11-bromoundecanol with triethyl phosphite, followed by hydrolysis to yield this compound. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-Hydroxyundecylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups using reagents like thionyl chloride or phosphorus trichloride. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonic acids.
Scientific Research Applications
11-Hydroxyundecylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a surface modifier for creating self-assembled monolayers on metal oxides and metal surfaces.
Biology: The compound is used to immobilize biomolecules on surfaces for biosensing applications.
Medicine: It is employed in the formation of biocompatible materials for biomedical applications.
Mechanism of Action
The mechanism by which 11-Hydroxyundecylphosphonic acid exerts its effects involves the formation of a self-assembled monolayer on metal oxide surfaces. The hydroxyl-terminated monolayer provides physiological stability and controls the surface density of the coating. This allows for the immobilization of surface atoms and the formation of biocompatible materials .
Comparison with Similar Compounds
11-Hydroxyundecylphosphonic acid can be compared with other similar compounds, such as:
- 12-Mercaptododecylphosphonic acid
- 11-Phosphonoundecyl acrylate
- 11-Phosphonoundecanoic acid
- 11-Mercaptoundecylphosphoric acid
- 6-Hydroxyhexylphosphonic acid These compounds also form self-assembled monolayers on metal oxides and metal surfaces but differ in their functional groups and specific applications. This compound is unique due to its hydroxyl-terminated monolayer, which provides specific advantages in terms of physiological stability and surface density control .
Properties
IUPAC Name |
11-hydroxyundecylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDEFQVKBXBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669812 | |
Record name | (11-Hydroxyundecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83905-98-0 | |
Record name | (11-Hydroxyundecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83905-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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